2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester
Overview
Description
2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of an amino group, a Boc-protected methylamino group, a fluorine atom, and an ethyl ester group attached to the indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Protection of the Amino Group: The amino group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions during subsequent steps. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Esterification: The carboxylic acid group is esterified using ethanol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the Boc-protected amino group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indole derivatives with new functional groups replacing the fluorine or Boc-protected amino group.
Scientific Research Applications
2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential drug candidate or lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester depends on its specific application and target. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the fluorine atom and Boc-protected amino group can influence its binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoro-1H-indole-3-carboxylic acid ethyl ester: Lacks the Boc-protected methylamino group.
7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester: Lacks the amino group at position 2.
2-Amino-7-(methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester: Lacks the Boc protection on the methylamino group.
Uniqueness
2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The Boc-protected methylamino group provides stability and selectivity in reactions, while the fluorine atom can enhance binding interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-amino-5-fluoro-7-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O4/c1-6-24-15(22)12-10-7-9(18)8-11(13(10)20-14(12)19)21(5)16(23)25-17(2,3)4/h7-8,20H,6,19H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPROAGCWVHHQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2N(C)C(=O)OC(C)(C)C)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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